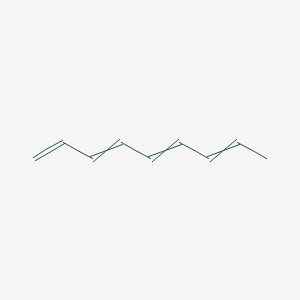
Nona-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-1,3,5,7-tetraene is a hydrocarbon compound characterized by its four conjugated double bondsThe structure of this compound consists of a linear chain of nine carbon atoms with alternating double and single bonds, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-1,3,5,7-tetraene can be synthesized through several methods. One common approach involves the Hofmann elimination sequence, which is particularly effective for producing (E,E,E)- and (Z,E,E)-nona-1,3,5,7-tetraene. Another method involves the DBU-induced dehydrobromination of (E,E)-4-bromonona-1,5,7-triene, which yields excellent results .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced through the biosynthesis pathway using endophytic fungi, such as Nigrograna mackinnonii. This method involves the use of polyketide synthase followed by decarboxylation .
Analyse Des Réactions Chimiques
Types of Reactions
Nona-1,3,5,7-tetraene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include peroxy acids for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce epoxides, while reduction reactions yield alkanes or partially reduced alkenes .
Applications De Recherche Scientifique
Nona-1,3,5,7-tetraene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of nona-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for use in electronic and photonic devices. Additionally, its interactions with enzymes and other biological molecules are of interest for developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctatetraene: Another polyene with four conjugated double bonds, but with a cyclic structure.
Buta-1,3-diene: A simpler polyene with two conjugated double bonds.
1,3,5,7-Cyclooctatetraene: A cyclic polyene with similar conjugation but different reactivity and stability.
Uniqueness
Nona-1,3,5,7-tetraene is unique due to its linear structure and the presence of four conjugated double bonds, which confer distinct chemical properties and reactivity compared to its cyclic counterparts.
Propriétés
Numéro CAS |
31699-36-2 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
nona-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3-9H,1H2,2H3 |
Clé InChI |
HRRORGQIZRYJFZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


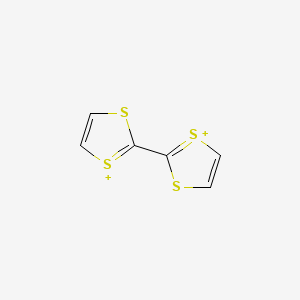
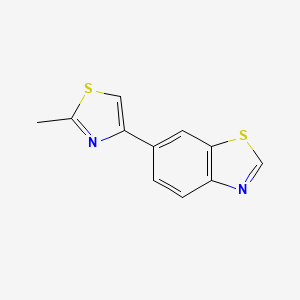
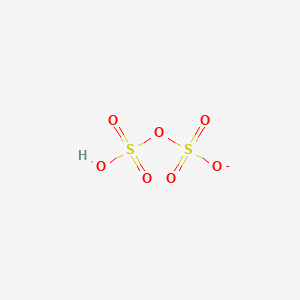
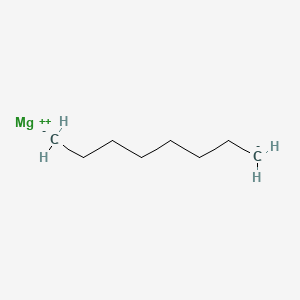
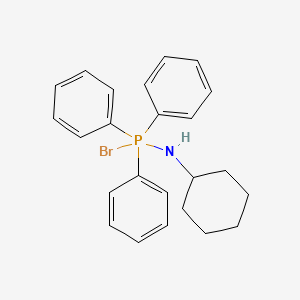
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
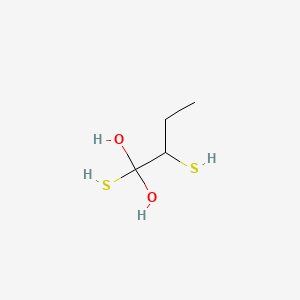
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
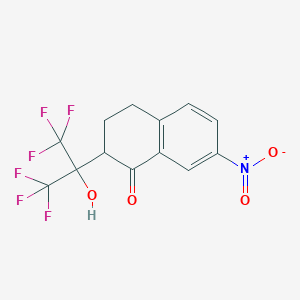
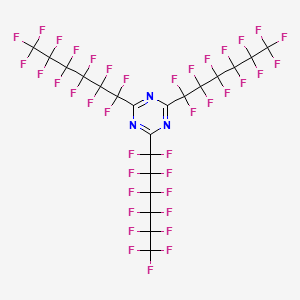
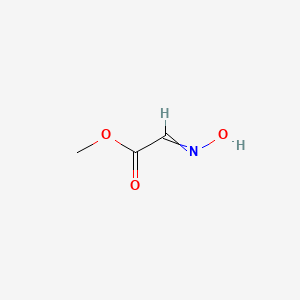
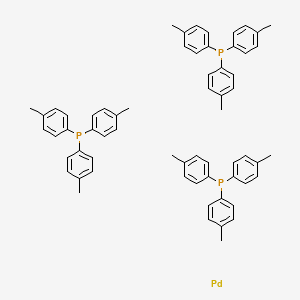
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
